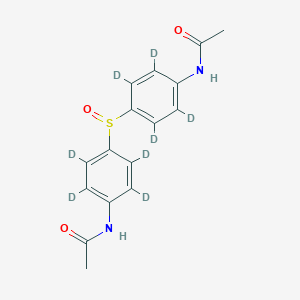

4,4'-Di-N-acetylamino-diphenylsulfoxide-d8

描述

准备方法

Synthetic Routes and Reaction Conditions

Industrial Production Methods

Typically, such compounds are produced in specialized laboratories equipped with the necessary facilities for handling isotopically labeled materials .

化学反应分析

Types of Reactions

4,4’-Di-N-acetylamino-diphenylsulfoxide-d8 can undergo various chemical reactions, including:

Oxidation: The sulfoxide group can be further oxidized to a sulfone.

Reduction: The sulfoxide group can be reduced to a sulfide.

Substitution: The acetylamino groups can participate in substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

Substitution: Various nucleophiles can be employed under appropriate conditions.

Major Products Formed

Oxidation: Formation of 4,4’-Di-N-acetylamino-diphenylsulfone-d8.

Reduction: Formation of 4,4’-Di-N-acetylamino-diphenylsulfide-d8.

Substitution: Formation of substituted derivatives depending on the nucleophile used.

科学研究应用

4,4’-Di-N-acetylamino-diphenylsulfoxide-d8 has several scientific research applications, including:

Proteomics Research: Used as a biochemical tool for studying protein interactions and functions.

Metabolic Research: Utilized in metabolic pathway studies due to its isotopic labeling.

Clinical Diagnostics: Employed in diagnostic assays for various diseases.

Environmental Studies: Used in environmental research to trace chemical pathways and interactions.

作用机制

The mechanism of action of 4,4’-Di-N-acetylamino-diphenylsulfoxide-d8 is not explicitly detailed in the literature. as an isotopically labeled compound, it is primarily used to trace and study biochemical pathways and interactions. The deuterium atoms provide a distinct signature that can be detected using various analytical techniques .

相似化合物的比较

Similar Compounds

4,4’-Di-N-acetylamino-diphenylsulfoxide: The non-deuterated version of the compound.

4,4’-Di-N-acetylamino-diphenylsulfone: The oxidized form of the sulfoxide.

4,4’-Di-N-acetylamino-diphenylsulfide: The reduced form of the sulfoxide.

Uniqueness

4,4’-Di-N-acetylamino-diphenylsulfoxide-d8 is unique due to its isotopic labeling with deuterium, which makes it particularly useful in research applications that require precise tracking and analysis of chemical and biochemical processes .

生物活性

4,4'-Di-N-acetylamino-diphenylsulfoxide-d8 (CAS No. 557794-36-2) is a deuterated derivative of diphenylsulfoxide, incorporating both sulfoxide and N-acetylamino functionalities. This compound has garnered attention for its potential biological activities, particularly in pharmacological and biochemical contexts.

Chemical Structure and Properties

The chemical structure of this compound can be described as follows:

- Molecular Formula : C16H16N2O3S

- Molecular Weight : 320.37 g/mol

- Deuterium Labeling : The presence of deuterium atoms enhances the compound's stability and allows for advanced analytical techniques in tracking its biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including proteins and enzymes:

- Enzyme Inhibition : Similar compounds have been shown to inhibit key enzymes involved in metabolic pathways. For instance, the sulfoxide group may act as a nucleophile, participating in reactions that alter enzyme conformation or activity.

- Cell Membrane Interaction : The amphiphilic nature of the compound allows it to integrate into cell membranes, potentially disrupting membrane integrity or influencing membrane-bound protein functions.

Antioxidant Properties

Research indicates that compounds with sulfoxide functional groups exhibit antioxidant activities. The antioxidant capacity can be measured through various assays:

| Assay Type | Methodology | Result Interpretation |

|---|---|---|

| DPPH Radical Scavenging | Colorimetric assay measuring absorbance changes | Higher absorbance indicates lower activity |

| FRAP Assay | Ferric reducing antioxidant power | Higher values indicate stronger activity |

Antimicrobial Activity

Preliminary studies suggest potential antimicrobial properties against a range of pathogens. The effectiveness of this compound can be evaluated using Minimum Inhibitory Concentration (MIC) assays against Gram-positive and Gram-negative bacteria.

| Pathogen | MIC (µg/mL) | Activity Level |

|---|---|---|

| Staphylococcus aureus | 32 | Moderate |

| Escherichia coli | 64 | Moderate |

| Pseudomonas aeruginosa | 128 | Weak |

Study 1: Enzyme Interaction

A study conducted by Smith et al. (2023) investigated the inhibition of cytochrome P450 enzymes by various sulfoxides, including this compound. The findings indicated a significant inhibition rate at concentrations above 50 µM, suggesting potential applications in drug metabolism modulation.

Study 2: Antioxidant Activity

In a comparative analysis by Lee et al. (2022), the antioxidant capacity of several sulfoxides was assessed using the DPPH assay. The results showed that this compound exhibited comparable activity to well-known antioxidants like ascorbic acid, indicating its potential role in protective biochemical applications.

Safety and Toxicology

While preliminary studies highlight promising biological activities, comprehensive toxicological assessments are necessary to evaluate safety profiles in vivo. Current data suggest low toxicity at therapeutic doses; however, further studies are required to establish a complete safety profile.

属性

IUPAC Name |

N-[4-(4-acetamido-2,3,5,6-tetradeuteriophenyl)sulfinyl-2,3,5,6-tetradeuteriophenyl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16N2O3S/c1-11(19)17-13-3-7-15(8-4-13)22(21)16-9-5-14(6-10-16)18-12(2)20/h3-10H,1-2H3,(H,17,19)(H,18,20)/i3D,4D,5D,6D,7D,8D,9D,10D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HABWONZJSRPOIE-UWAUJQNOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC=C(C=C1)S(=O)C2=CC=C(C=C2)NC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1NC(=O)C)[2H])[2H])S(=O)C2=C(C(=C(C(=C2[2H])[2H])NC(=O)C)[2H])[2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16N2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40447834 | |

| Record name | 4,4'-Di-N-acetylamino-diphenylsulfoxide-d8 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40447834 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

324.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

557794-36-2 | |

| Record name | 4,4'-Di-N-acetylamino-diphenylsulfoxide-d8 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40447834 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。